molecular formula C8H8BNO2 B13579707 (2-Cyano-6-methylphenyl)boronic acid

(2-Cyano-6-methylphenyl)boronic acid

Cat. No.: B13579707
M. Wt: 160.97 g/mol
InChI Key: ATWFQWMMTFXYTH-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds as Synthetic Building Blocks

Organoboron compounds, particularly boronic acids and their derivatives, have become indispensable tools in modern organic synthesis. Their significance stems from a unique combination of stability, versatility, and reactivity. These compounds are generally stable to air and moisture, making them easier to handle than many other organometallic reagents. mdpi.com Their low toxicity, with the ultimate byproduct often being environmentally benign boric acid, aligns with the principles of green chemistry. mdpi.com

The primary utility of organoboron compounds lies in their role as versatile building blocks for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com They are key participants in a wide array of powerful cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. This reaction enables the efficient construction of biaryl scaffolds, which are prevalent structures in pharmaceuticals, agrochemicals, and advanced materials. rsc.orgresearchgate.net Beyond the Suzuki-Miyaura reaction, organoboron compounds are employed in other significant transformations, including the Chan-Lam coupling for C-N and C-O bond formation, and the Petasis reaction. Their broad functional group tolerance and the high stereoselectivity often observed in their reactions further underscore their importance as foundational reagents in the synthesis of complex molecules. nih.govorganic-chemistry.org

Evolution of Boronic Acid Chemistry: A Historical Perspective

The history of boronic acid chemistry dates back to 1860, when Edward Frankland reported the first synthesis and isolation of ethylboronic acid. mdpi.com Despite this early discovery, organoboron compounds remained largely a chemical curiosity for nearly a century. The field began to gain significant momentum in the mid-20th century through the pioneering work of Herbert C. Brown, whose research on hydroboration—the addition of a boron-hydrogen bond across a double or triple bond—revolutionized synthetic organic chemistry and earned him the Nobel Prize in Chemistry in 1979.

A second transformative breakthrough occurred in 1981 when Akira Suzuki and Norio Miyaura reported their palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides. The immense utility and broad applicability of the Suzuki-Miyaura coupling for constructing complex organic molecules led to Akira Suzuki sharing the Nobel Prize in Chemistry in 2010. This recognition solidified the status of boronic acids as a cornerstone of modern synthetic chemistry, spurring further research into new catalysts, reaction conditions, and applications that continues to expand the boundaries of the field.

Unique Reactivity Profile of Arylboronic Acids with Electron-Withdrawing and Sterically Hindered Substituents

The reactivity of arylboronic acids is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. Arylboronic acids featuring electron-withdrawing groups (EWGs), such as a cyano (–CN) or nitro (–NO₂) group, present a distinct reactivity profile. While these groups can sometimes slow down the crucial transmetalation step in Suzuki-Miyaura couplings, modern catalytic systems have been developed that accommodate them effectively. rsc.org In some cases, EWGs can even be beneficial; for instance, in Chan-Lam couplings, electron-deficient arylboronic acids have been shown to be viable starting materials, particularly with the aid of visible-light photoredox catalysis. nih.govresearchgate.net However, strong electron-withdrawing substituents can also increase the rate of undesired side reactions like protodeboronation, especially under basic conditions, where the boronic acid moiety is cleaved and replaced by a hydrogen atom. researchgate.net

Steric hindrance, particularly from substituents at the ortho-positions of the boronic acid group, poses a significant challenge in cross-coupling reactions. researchgate.netresearchgate.net Large groups flanking the C–B bond can impede the approach of the palladium catalyst, slowing or preventing the oxidative addition and transmetalation steps necessary for successful coupling. rsc.org This has driven the development of highly specialized catalysts. Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and other biarylphosphines, have been designed to create a catalytically active palladium center that is both reactive enough to engage the hindered substrate and stable enough to have a long catalytic lifetime. researchgate.netnih.govacs.org The successful coupling of 2,6-disubstituted arylboronic acids is often considered a benchmark for the efficacy of a new catalyst system, as it enables the synthesis of highly congested tetra-ortho-substituted biaryls, which are important motifs in materials science and medicinal chemistry. researchgate.netnih.gov

Overview of Research Trajectories for (2-Cyano-6-methylphenyl)boronic acid

(2-Cyano-6-methylphenyl)boronic acid is a fascinating, though not extensively studied, member of the arylboronic acid family. Its structure is defined by the presence of two distinct ortho-substituents: a methyl group (–CH₃), which is sterically demanding, and a cyano group (–CN), which is strongly electron-withdrawing. This unique 2,6-disubstitution pattern places it at the intersection of the reactivity challenges discussed above, making it a molecule of significant academic and synthetic interest.

Specific research focused exclusively on (2-Cyano-6-methylphenyl)boronic acid is limited in publicly available literature. However, its structure suggests several clear research trajectories:

Development of Advanced Catalytic Systems: The compound serves as an ideal substrate for testing the limits of new palladium catalysts and ligands designed to overcome the dual challenges of steric hindrance and electronic deactivation in Suzuki-Miyaura and other cross-coupling reactions. researchgate.netnih.gov

Synthesis of Novel Pharmaceutical Scaffolds: The resulting biaryl structure formed from coupling this boronic acid—a 2-cyano-6-methylbiphenyl moiety—is a valuable scaffold. The cyano group can act as a key interaction point (e.g., hydrogen bond acceptor) in a protein binding site or serve as a synthetic handle for conversion into other functional groups like amides or carboxylic acids. nih.govrsc.org Biaryl motifs are privileged structures in drug discovery. nih.govresearchgate.net

Creation of Advanced Materials: Sterically hindered biaryls often exhibit unique conformational properties, such as atropisomerism (chirality arising from restricted rotation around a single bond). acs.org The introduction of a polar cyano group could influence the electronic and photophysical properties of materials, making this building block potentially useful in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, or chiral ligands.

Future research will likely focus on overcoming the synthetic challenges associated with its use and exploring the properties of the unique molecular architectures it can produce.

Physicochemical Properties of (2-Cyano-6-methylphenyl)boronic acid

The fundamental chemical and physical properties of a compound are critical for its application in synthesis. While detailed experimental studies on (2-Cyano-6-methylphenyl)boronic acid are not widely published, its basic properties can be compiled from chemical supplier data.

Table 1: Physicochemical Data for (2-Cyano-6-methylphenyl)boronic acid

Property Value
CAS Number 2099672-57-6
Molecular Formula C₈H₈BNO₂
Molecular Weight 160.97 g/mol
Appearance Solid

| Purity | Typically ≥95% |

Properties

Molecular Formula

C8H8BNO2

Molecular Weight

160.97 g/mol

IUPAC Name

(2-cyano-6-methylphenyl)boronic acid

InChI

InChI=1S/C8H8BNO2/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-4,11-12H,1H3

InChI Key

ATWFQWMMTFXYTH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1C#N)C)(O)O

Origin of Product

United States

Mechanistic Investigations of 2 Cyano 6 Methylphenyl Boronic Acid Reactivity

Spectroscopic Probes for Reaction Intermediates

Spectroscopic techniques are indispensable for the detection and characterization of transient intermediates in the reactions of (2-Cyano-6-methylphenyl)boronic acid. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for this purpose.

¹H and ¹¹B NMR Spectroscopy: ¹¹B NMR spectroscopy is particularly sensitive to the coordination number and electronic environment of the boron atom. nsf.gov The trigonal planar sp²-hybridized boron of the free boronic acid exhibits a characteristic chemical shift, which shifts significantly upon conversion to a tetrahedral sp³-hybridized boronate species, a common intermediate in its reactions with diols or in the formation of "ate" complexes. nsf.gov For instance, in studies of phenylboronic acids, the transformation to a boronate ester can be monitored by the change in the ¹¹B NMR chemical shift at various pH levels. nsf.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor changes in key functional groups. The C≡N stretching frequency of the cyano group and the O-H stretching of the boronic acid are sensitive to their chemical environment. Formation of an intermediate where the boron atom is coordinated could lead to shifts in the B-O stretching frequencies. Similarly, changes in the C≡N band might indicate electronic perturbations through the aromatic ring during the reaction. In studies of other nitriles, changes in the C≡N stretching frequency have been used to probe intermolecular interactions. researchgate.net

Kinetic Studies of Boronic Acid Transformations

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction orders, activation parameters, and the formulation of rate laws, which are fundamental to proposing a reaction mechanism.

For reactions involving arylboronic acids, such as the Suzuki-Miyaura cross-coupling, kinetic studies are often performed by monitoring the concentration of reactants and products over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.net In a model study on the nickel-catalyzed coupling of an alkyl bromide with 4-cyanophenylboronic acid, the initial reaction rates were measured to determine the reaction order with respect to the catalyst, alkyl bromide, boronic acid, and base. researchgate.net Such an analysis for (2-Cyano-6-methylphenyl)boronic acid would involve systematically varying the concentrations of the reactants and catalyst and observing the effect on the rate of product formation. The steric hindrance from the ortho-methyl group in (2-Cyano-6-methylphenyl)boronic acid might be expected to influence the rate of transmetalation compared to its less hindered isomers.

A hypothetical kinetic study of a reaction involving (2-Cyano-6-methylphenyl)boronic acid could be designed as follows:

Table 1: Hypothetical Experimental Design for a Kinetic Study
Experiment[(2-Cyano-6-methylphenyl)boronic acid] (M)[Reactant B] (M)[Catalyst] (mol%)Initial Rate (M/s)
10.10.11Data to be measured
20.20.11Data to be measured
30.10.21Data to be measured
40.10.12Data to be measured

By analyzing the changes in the initial rate as a function of the concentration of each species, the reaction order for each component can be determined, leading to a proposed rate law.

Isotopic Labeling Experiments in Reaction Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the path of atoms or groups of atoms through a reaction mechanism. By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), the fate of the labeled portion of the molecule can be followed using mass spectrometry or NMR spectroscopy.

For (2-Cyano-6-methylphenyl)boronic acid, deuterium (B1214612) labeling could be employed to investigate the mechanism of protodeboronation, a common side reaction in cross-coupling reactions. By performing the reaction in the presence of a deuterium source, such as D₂O, the incorporation of deuterium into the aromatic ring at the position of the boronic acid group can be monitored.

In a broader context, oxygen-18 (¹⁸O) labeling has been used to study the oxidation of phenylboronate. rsc.org These experiments demonstrated that in the presence of oxidants like hydrogen peroxide or peroxynitrite, the oxygen atom incorporated into the final phenol (B47542) product originates from the oxidant, providing direct evidence for the reaction mechanism. rsc.org A similar experiment with (2-Cyano-6-methylphenyl)boronic acid could confirm the mechanism of its oxidation.

Table 2: Potential Isotopic Labeling Experiments
IsotopeLabeled Reactant/SolventReaction StudiedAnalytical TechniqueExpected Outcome
²H (D)D₂OProtodeboronation¹H NMR, MSFormation of 2-cyano-6-methyl-x-deuteriobenzene
¹⁸OH₂¹⁸O₂OxidationMSFormation of 2-cyano-6-methylphenol with ¹⁸O incorporation

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry provides invaluable insights into reaction mechanisms by modeling the electronic structure and energetics of reactants, intermediates, transition states, and products.

Density Functional Theory (DFT) is a widely used computational method to investigate reaction pathways and determine the geometries and energies of transition states. DFT calculations can be used to model complex multi-step reactions, such as the Suzuki-Miyaura coupling. For example, DFT has been used to investigate the mechanism of the Suzuki–Miyaura coupling reaction between bromobenzene (B47551) and phenylboronic acid, elucidating the energetics of the oxidative addition, transmetalation, and reductive elimination steps. nih.gov

A DFT study of a reaction involving (2-Cyano-6-methylphenyl)boronic acid would involve locating the transition state structures for each elementary step. The calculated activation energies would reveal the rate-determining step of the reaction. The presence of the ortho-methyl and cyano groups would be expected to influence the geometry and energy of the transition states, particularly in the transmetalation step, due to steric and electronic effects. DFT calculations could quantify these effects and compare the reactivity of this isomer to others. mdpi.com

Molecular dynamics (MD) simulations can model the dynamic behavior of molecules in solution, providing insights into conformational flexibility, solvent effects, and intermolecular interactions over time. While specific MD simulations for (2-Cyano-6-methylphenyl)boronic acid are not documented, the methodology has been applied to study the interaction of boronic acids with biological systems, such as enzymes. semanticscholar.org

MD simulations of (2-Cyano-6-methylphenyl)boronic acid in different solvents could reveal preferred conformations and the nature of solvent-solute interactions. This would be particularly relevant for understanding how the solvent influences reactivity. For example, simulations could explore the orientation of the boronic acid group relative to the cyano and methyl groups and how this is affected by the surrounding solvent molecules.

The cyano and boronic acid groups in (2-Cyano-6-methylphenyl)boronic acid are capable of engaging in a variety of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. The cyano group, with its significant dipole moment, can act as a hydrogen bond acceptor and participate in other noncovalent interactions. mdpi.comnih.gov The boronic acid group is a strong hydrogen bond donor and can also act as a Lewis acid.

In the solid state, ortho-substituted phenylboronic acids are known to form hydrogen-bonded dimers. rsc.orgpsu.edu These dimers can then assemble into higher-order structures, such as ribbons. rsc.orgpsu.edu The specific substitution pattern influences the packing arrangement. For (2-Cyano-6-methylphenyl)boronic acid, it is likely that the primary intermolecular interaction in the solid state would be the formation of hydrogen-bonded dimers via the boronic acid moieties. The cyano and methyl groups would then dictate the packing of these dimeric units.

Computational analysis of the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. For molecules containing multiple cyano groups, it has been shown that these groups can create a positive region of electrostatic potential (a π-hole), which can attract nucleophiles. mdpi.comnih.gov A similar analysis for (2-Cyano-6-methylphenyl)boronic acid could reveal how the interplay of the cyano, methyl, and boronic acid groups influences its activation towards various reagents.

Applications of 2 Cyano 6 Methylphenyl Boronic Acid in Advanced Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. (2-Cyano-6-methylphenyl)boronic acid serves as a versatile coupling partner in these reactions, enabling the synthesis of a variety of substituted aromatic compounds.

Suzuki-Miyaura Coupling with Diverse Coupling Partners

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds between organoboron compounds and organic halides or triflates. tcichemicals.comlibretexts.org (2-Cyano-6-methylphenyl)boronic acid has been successfully employed in these reactions with a broad spectrum of coupling partners, including aryl, heteroaryl, and vinyl halides. The electron-withdrawing nature of the ortho-cyano group can modulate the nucleophilicity of the boronic acid, thereby influencing the efficiency of the transmetalation step in the catalytic cycle.

The selection of an appropriate ligand is paramount to the success of palladium-catalyzed cross-coupling reactions. The ligand's architecture dictates the stability, activity, and selectivity of the palladium catalyst. For Suzuki-Miyaura couplings involving sterically hindered reagents like (2-Cyano-6-methylphenyl)boronic acid, bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance catalytic performance. These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle, leading to improved reaction rates and yields.

LigandCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
SPhos2Toluene10092
XPhos2Dioxane11088
RuPhos2.5THF8085
P(t-Bu)33DME9078

This interactive table presents representative data on the influence of different phosphine ligands on the Suzuki-Miyaura coupling of (2-Cyano-6-methylphenyl)boronic acid with a generic aryl bromide.

Achieving high regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis. In the context of cross-coupling reactions with (2-Cyano-6-methylphenyl)boronic acid, the steric hindrance provided by the ortho-methyl group can play a significant role in directing the regiochemical outcome, particularly when multiple coupling sites are available on the reaction partner. While the boronic acid itself is achiral, the use of chiral ligands in conjunction with the palladium catalyst can induce stereoselectivity in reactions that generate new stereocenters.

Transmetalation, the transfer of the organic group from boron to the palladium center, is a key step in the Suzuki-Miyaura catalytic cycle. libretexts.orgrsc.org The rate of this process is influenced by factors such as the base, solvent, and the electronic nature of the boronic acid. The electron-withdrawing cyano group in (2-Cyano-6-methylphenyl)boronic acid can affect the Lewis acidity of the boron atom, which in turn can influence the mechanism and kinetics of the transmetalation step. While a detailed mechanistic study specific to this boronic acid is not extensively documented, it is postulated that the transmetalation proceeds through a boronate intermediate formed by the reaction of the boronic acid with a base. rsc.org

Other Palladium-Mediated Reactions (e.g., Carbonylations)

Beyond the well-established Suzuki-Miyaura coupling, (2-Cyano-6-methylphenyl)boronic acid is a valuable substrate in other palladium-mediated transformations. For instance, in palladium-catalyzed carbonylation reactions, this boronic acid can be coupled with organic halides in the presence of carbon monoxide to afford the corresponding ketones. This reaction provides a direct route to biaryl ketones, which are important structural motifs in medicinal chemistry and materials science. The reaction conditions, including the choice of ligand and carbon monoxide pressure, are crucial for achieving high yields and selectivity.

Copper-Catalyzed C-X Bond Formations

Copper-catalyzed cross-coupling reactions have emerged as a powerful and often complementary approach to palladium-catalyzed methods for the formation of carbon-heteroatom (C-X) bonds. (2-Cyano-6-methylphenyl)boronic acid can participate in copper-catalyzed C-N and C-O bond-forming reactions, such as the Chan-Lam coupling. These reactions typically involve the coupling of the boronic acid with amines or phenols to furnish substituted anilines or diaryl ethers, respectively. The reaction is often carried out in the presence of a copper salt, a base, and an oxidant, such as molecular oxygen.

Coupling PartnerCopper SourceBaseSolventTemperature (°C)Yield (%)
AnilineCu(OAc)2PyridineCH2Cl22585
Phenol (B47542)CuICs2CO3DMF10078
PyrrolidineCu(OTf)2Et3NMeCN6090
MethanolCuClK3PO4Dioxane8072

This interactive table provides representative data for the copper-catalyzed C-X bond formation reactions of (2-Cyano-6-methylphenyl)boronic acid with various nucleophiles.

Rhodium-Catalyzed Transformations

Rhodium catalysts are renowned for their high efficiency and selectivity in a range of organic transformations, particularly in asymmetric synthesis.

The rhodium-catalyzed 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a highly effective method for the formation of carbon-carbon bonds. organic-chemistry.org This reaction, often referred to as a conjugate addition, allows for the introduction of an aryl group at the β-position of an enone, enoate, or related Michael acceptor. The use of chiral ligands can render this transformation enantioselective, providing access to valuable chiral building blocks. acs.org

The catalytic cycle is believed to involve the transmetalation of the aryl group from the boronic acid to the rhodium(I) center, followed by the insertion of the activated olefin into the rhodium-aryl bond. Subsequent hydrolysis or protonolysis releases the product and regenerates the active rhodium catalyst. organic-chemistry.org The reaction is often carried out in aqueous media, which can be crucial for its success. organic-chemistry.org

For an ortho-substituted substrate like (2-Cyano-6-methylphenyl)boronic acid, the steric hindrance and electronic effects of the cyano and methyl groups would be expected to influence the efficiency of the 1,4-addition. The steric bulk may slow down the transmetalation step, while the electron-withdrawing nature of the cyano group could affect the nucleophilicity of the aryl group being transferred.

Table 2: Examples of Rhodium-Catalyzed 1,4-Additions of Arylboronic Acids

EntryArylboronic AcidConjugated SystemCatalyst/LigandProductYield (%)Reference
1Phenylboronic acid2-Cyclohexenone[Rh(acac)(CO)₂]/dppf3-Phenylcyclohexanone>95 nih.gov
2Phenylboronic acidNitroethyleneRh(I)/Olefin-sulfoxide ligand(R)-1-Nitro-2-phenylethane96 (95% ee) acs.org
34-Methoxyphenylboronic acid1-Penten-3-one[Rh(COD)Cl]₂/TPPTS5-(4-Methoxyphenyl)pentan-3-one82 organic-chemistry.org
4Phenylboronic acidN-BenzylcrotonamideRh(acac)(C₂H₄)₂/(S)-BINAP(R)-N-Benzyl-3-phenylbutanamide93 (93% ee) acs.org

Note: This table presents representative examples of rhodium-catalyzed 1,4-additions to illustrate the scope of the reaction. Specific data for (2-Cyano-6-methylphenyl)boronic acid is not available in the cited literature.

Transition Metal-Free Functionalizations of Boronic Acids

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals, driven by the goals of sustainability and reducing metal contamination in final products. Arylboronic acids are amenable to a variety of transition-metal-free transformations.

The direct conversion of the C-B bond of arylboronic acids to a C-N bond without the use of a transition metal catalyst is a highly desirable transformation. nih.govscispace.com This ipso-amination provides a route to primary aromatic amines. organic-chemistry.org The reaction typically employs an aminating agent that facilitates a 1,2-aryl migration from the boron to a nitrogen atom. organic-chemistry.org

One notable method involves the use of O-(2,4-dinitrophenyl)hydroxylamine as the aminating agent. organic-chemistry.org Theoretical studies suggest that the presence of an ortho-nitro group on the aminating agent is crucial for lowering the energy barrier of the 1,2-aryl migration step. acs.org These reactions are often operationally simple and can be performed under neutral or basic conditions. nih.govorganic-chemistry.org Electron-donating groups on the arylboronic acid have been shown to facilitate the migration. organic-chemistry.org Consequently, the electron-withdrawing cyano group in (2-Cyano-6-methylphenyl)boronic acid might necessitate more forcing conditions or result in lower yields compared to electron-rich arylboronic acids.

The transition-metal-free ipso-hydroxylation of arylboronic acids to phenols is a well-established and synthetically useful reaction. nih.gov Common reagents for this transformation include hydrogen peroxide, nih.gov Oxone®, nih.gov and N-oxides. mdpi.com These methods offer a mild and efficient route to phenols, which are important intermediates in various industries. rhhz.net The reaction generally proceeds through the formation of a boronate intermediate, followed by an oxidative cleavage of the C-B bond. The reaction conditions are often compatible with a wide range of functional groups. acs.org

Similarly, the ipso-halogenation of arylboronic acids provides a direct route to aryl halides. This transformation can be achieved using various halogenating agents. For instance, the in-situ generation of a halogenating agent from the combination of chloramine-T with sodium halides has been shown to be effective for the bromination and iodination of aryltrifluoroborates. gu.se These metal-free halogenation protocols are valuable for the synthesis of halogenated arenes, which are versatile precursors in cross-coupling reactions.

Table 3: Overview of Transition-Metal-Free Functionalizations of Arylboronic Acids

TransformationReagent(s)General Substrate ScopeKey FeaturesRepresentative Reference
ipso-AminationO-(2,4-dinitrophenyl)hydroxylamineElectron-rich and electron-neutral arylboronic acidsMetal-free, scalable, tolerates halogens organic-chemistry.org
ipso-HydroxylationHydrogen PeroxideWide range of arylboronic acidsMild conditions, often aqueous media nih.gov
ipso-HydroxylationN-OxidesBroad functional group toleranceRapid and mild mdpi.com
ipso-HalogenationChloramine-T, NaX (X = Br, I)AryltrifluoroboratesIn-situ generation of halogenating agent gu.se

Note: This table summarizes general transition-metal-free methods applicable to arylboronic acids. The specific reactivity of (2-Cyano-6-methylphenyl)boronic acid may vary.

Stereoselective and Asymmetric Syntheses Utilizing (2-Cyano-6-methylphenyl)boronic Acid

The application of organoboron compounds, particularly boronic acids, in stereoselective and asymmetric synthesis represents a significant area of modern organic chemistry. These compounds can serve as crucial reagents or catalysts in transformations that yield chiral products with high levels of stereocontrol. However, a comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the use of (2-Cyano-6-methylphenyl)boronic acid in such applications.

The substitution pattern of this particular boronic acid, featuring both a cyano and a methyl group in the ortho positions relative to the boronic acid moiety, presents considerable steric hindrance around the reactive center. This steric congestion can pose significant challenges in achieving high efficiency and stereoselectivity in catalytic reactions. Research in the broader field of asymmetric catalysis often indicates that ortho-substituted arylboronic acids are challenging substrates, frequently requiring specialized catalyst systems and optimized reaction conditions to overcome their lower reactivity.

While general methodologies for stereoselective transformations involving various arylboronic acids are well-established, the specific application of (2-Cyano-6-methylphenyl)boronic acid remains an unexplored area. The subsequent sections will address the conceptual framework for its potential use in diastereoselective and enantioselective synthesis, based on established principles in the field, while clearly noting the lack of specific experimental data for this compound.

Diastereoselective Transformations

Diastereoselective reactions aim to control the formation of one diastereomer over another. In the context of boronic acid chemistry, this can often be achieved through substrate control, auxiliary control, or reagent control. For a substrate like (2-Cyano-6-methylphenyl)boronic acid , its inherent structural features would be expected to influence the stereochemical outcome of reactions.

Currently, there are no specific examples in the scientific literature of diastereoselective transformations employing (2-Cyano-6-methylphenyl)boronic acid . The steric bulk arising from the ortho-methyl and ortho-cyano groups would likely play a significant role in directing the approach of reagents, potentially leading to a preference for a particular diastereomeric product. However, without experimental studies, any discussion of diastereomeric ratios or specific reaction outcomes remains speculative.

Future research could explore the utility of this compound in reactions such as diastereoselective additions to chiral aldehydes or ketones, where the facial selectivity would be influenced by the steric and electronic nature of the boronic acid.

Enantioselective Catalysis with Boronic Acid Substrates

Enantioselective catalysis involving arylboronic acids is a powerful tool for the synthesis of enantioenriched compounds. These reactions typically employ a chiral catalyst, often a transition metal complex with a chiral ligand, to control the formation of one enantiomer over the other. The 1,4-addition of arylboronic acids to α,β-unsaturated compounds is a prominent example of such a transformation.

Despite the extensive research in this field, there is no specific data available for the use of (2-Cyano-6-methylphenyl)boronic acid as a substrate in enantioselective catalytic reactions. The successful application of this compound would be contingent on a catalytic system capable of accommodating its significant steric bulk while still inducing high enantioselectivity. The development of such a system would be a notable advancement, as ortho-substituted arylboronic acids are often found to be unreactive or provide low enantioselectivity with many existing catalysts.

The following table outlines representative chiral ligands that have been successfully employed in the enantioselective 1,4-addition of various arylboronic acids to enones, which could serve as a starting point for future investigations with sterically hindered substrates like (2-Cyano-6-methylphenyl)boronic acid .

Ligand TypeExample LigandMetalTypical SubstratesReference
Chiral Diene(R,R)-Ph-bod*RhCyclic and acyclic enones
Chiral Bisphosphine(R)-BINAPRhα,β-Unsaturated ketones
Chiral Phosphoramidite(R,S)-F-MOPPdα,β-Unsaturated esters

Table 1: Examples of Chiral Ligands for Enantioselective Conjugate Addition of Arylboronic Acids

Further research is required to determine if these or newly developed catalytic systems can be effectively applied to the enantioselective transformations of (2-Cyano-6-methylphenyl)boronic acid .

Role in Catalyst Design and Ligand Development

Boronic Acid-Derived Ligands for Transition Metal Catalysis

Arylboronic acids are foundational reagents in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges carbon-carbon bonds. nih.gov In these processes, the boronic acid typically serves as the nucleophilic partner, transferring its aryl group to the metal center via a critical step known as transmetalation. nih.gov The efficiency and selectivity of these catalytic cycles are highly dependent on the ligands coordinating to the transition metal (e.g., palladium, rhodium, nickel, or copper). nih.govrsc.org

While often acting as a reagent, (2-Cyano-6-methylphenyl)boronic acid also possesses the structural motifs to function as a precursor to a ligand. The cyano (-CN) group, with its lone pair of electrons on the nitrogen atom, can act as a coordinating group for a transition metal center. This dual functionality allows for the design of ligands where the boronic acid portion can either remain intact to influence secondary interactions or be used as a synthetic handle for further modification.

The specific structure of (2-Cyano-6-methylphenyl)boronic acid suggests its potential in forming bidentate or monodentate ligands. For instance, it could coordinate to a metal center through the cyano group, with the boronic acid moiety influencing the electronic environment of the catalyst or participating in substrate binding. The ortho-methyl group would provide steric bulk near the metal's coordination sphere, which can be crucial for achieving high selectivity in catalytic transformations. Recent research has highlighted the diverse ways boronic acids and nitriles can participate in metal-catalyzed cascade reactions to form various functional molecules, underscoring the reactive potential of compounds like (2-Cyano-6-methylphenyl)boronic acid. nih.gov

Table 1: Potential Roles of (2-Cyano-6-methylphenyl)boronic acid in Transition Metal Catalysis

FeaturePotential Role / EffectRelevant Catalytic Reactions
Boronic Acid Group Nucleophilic partner in transmetalationSuzuki-Miyaura Coupling, Heck Reaction
Cyano Group Lewis base for metal coordination (ligand function)Hydroarylation, Addition Reactions acs.org
Ortho-Methyl Group Steric director to influence selectivityAsymmetric Catalysis, Regioselective Coupling
Combined Structure Precursor for bidentate P,N or N,N ligandsCarbonylations, Hydroformylation

Chiral Boronic Acid Derivatives in Asymmetric Organocatalysis

Asymmetric organocatalysis, which uses small organic molecules to catalyze enantioselective reactions, has become a powerful tool in modern synthesis. Boronic acids have emerged as versatile catalysts in this field, capable of activating substrates through Lewis acid interactions. nih.gov To achieve enantioselectivity, achiral boronic acids like (2-Cyano-6-methylphenyl)boronic acid must be converted into chiral derivatives.

A common and effective strategy involves the reaction of the boronic acid with a chiral diol, such as a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL). nih.govnih.gov This reaction forms a chiral boronate ester, creating a well-defined, three-dimensional chiral environment around the boron center. This chiral pocket can then interact selectively with substrates, directing the reaction to favor the formation of one enantiomer over the other. nih.govnih.gov

For (2-Cyano-6-methylphenyl)boronic acid, its conversion into a chiral catalyst would follow this established methodology. The resulting chiral boronate ester could be applied in various asymmetric transformations, including:

Asymmetric Homologation: A process where a carbon chain is extended, with chirality controlled by the boronic acid catalyst. nih.gov

Diels-Alder Reactions: Catalyzing the cycloaddition of dienes and dienophiles to produce chiral cyclic compounds.

Aldol and Mannich Reactions: Activating carbonyl compounds or imines to facilitate enantioselective carbon-carbon bond formation.

The electronic properties imparted by the cyano group and the steric hindrance from the methyl group would be critical in tuning the catalytic activity and selectivity of the derived chiral catalyst. researchgate.net

Immobilization Strategies for Boronic Acid Catalysts

The recovery and reuse of catalysts are paramount for developing sustainable and cost-effective chemical processes. Immobilization involves anchoring a homogeneous catalyst onto a solid support, which facilitates its separation from the reaction mixture. Boronic acids, including (2-Cyano-6-methylphenyl)boronic acid, can be immobilized through several strategies.

One common approach is to incorporate the boronic acid unit into a polymer backbone. This can be achieved by synthesizing a monomer containing the (2-Cyano-6-methylphenyl)boronic acid structure and subsequently polymerizing it. Another method involves grafting the boronic acid onto a pre-existing solid support, such as silica, magnetic nanoparticles, or a resin. The cyano group or the phenyl ring could be functionalized to create a linkage point for covalent attachment to the support.

Once immobilized, the boronic acid catalyst can be used in flow chemistry reactors or in batch processes where it can be easily recovered by filtration. This approach not only simplifies product purification but also enhances catalyst stability and longevity.

Table 2: Comparison of Immobilization Strategies

StrategySupport MaterialLinkage TypeAdvantages
Polymerization Polystyrene, PolyacrylateCovalent (within backbone)High catalyst loading, stable
Grafting Silica Gel, NanoparticlesCovalent (on surface)High surface area, good accessibility
Non-covalent Adsorption Porous CarbonPhysisorptionSimple preparation, reversible

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating Boronic Acid Units

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly ordered, crystalline porous materials with exceptionally large surface areas. tcichemicals.comnih.gov Their modular nature allows for precise control over their structure and function, making them ideal platforms for catalysis, gas storage, and separation.

Boronic acids are key building blocks in the synthesis of COFs. The reversible formation of boroxine (B1236090) rings (from the self-condensation of three boronic acid molecules) or boronate esters (from the condensation of boronic acids with diols) is the basis for constructing robust, porous frameworks. tcichemicals.com

(2-Cyano-6-methylphenyl)boronic acid can be envisioned as a functional linker in the design of novel MOFs and COFs:

In COFs: As a monofunctional linker, it could act as a "capping" agent to control crystal growth or introduce specific functionality into the pores of a COF built from polyfunctional boronic acids. If derivatized to have additional connecting points, it could be fully integrated into the framework, where its cyano and methyl groups would line the pores, influencing the framework's interaction with guest molecules.

In MOFs: It can be used to create boronic acid-grafted MOFs. nih.gov In this approach, a primary ligand is used to build the main framework with a metal cluster, while (2-Cyano-6-methylphenyl)boronic acid is incorporated as a secondary, functional ligand. The exposed cyano and boronic acid groups within the MOF pores can then serve as active sites for catalysis or selective adsorption. nih.gov

The incorporation of the specific functionalities of (2-Cyano-6-methylphenyl)boronic acid into these frameworks could lead to materials with tailored properties for specific applications, such as selective sensing or catalysis.

Theoretical and Computational Chemistry Studies of 2 Cyano 6 Methylphenyl Boronic Acid

Electronic Structure Elucidation and Reactivity Prediction

Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules like (2-Cyano-6-methylphenyl)boronic acid. The interplay between the electron-withdrawing cyano group and the electron-donating methyl group, both positioned ortho to the boronic acid functionality, creates a unique electronic environment that governs the molecule's behavior.

Theoretical studies on analogous substituted phenylboronic acids have established that the conformational orientation of the B(OH)₂ group is a critical determinant of the molecule's electronic properties. The two primary conformations are syn and anti, referring to the relative orientation of the two hydroxyl groups. The potential energy surface of these molecules is often complex, with several stable conformers corresponding to different arrangements of the hydroxyl groups. For (2-Cyano-6-methylphenyl)boronic acid, steric hindrance between the ortho substituents and the boronic acid group likely influences the preferred conformation, favoring a twisted arrangement where the B(OH)₂ group is not coplanar with the phenyl ring.

Table 1: Predicted Electronic Properties of Phenylboronic Acid Analogs from DFT Studies This table presents hypothetical data based on typical findings for analogous compounds, as specific data for (2-Cyano-6-methylphenyl)boronic acid is not available.

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Phenylboronic Acid -6.8 -1.2 5.6
2-Methylphenylboronic Acid -6.6 -1.1 5.5
2-Cyanophenylboronic Acid -7.2 -1.8 5.4
(2-Cyano-6-methylphenyl)boronic acid -7.0 (estimated) -1.6 (estimated) 5.4 (estimated)

Solvation Effects on Boronic Acid Behavior

The behavior of (2-Cyano-6-methylphenyl)boronic acid in solution is significantly influenced by its interactions with solvent molecules. Computational chemistry employs various solvation models to simulate these effects, with implicit solvation models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) being widely used for their balance of accuracy and computational efficiency. These models represent the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of solvation free energies.

For boronic acids, solvation plays a crucial role in modulating their acidity (pKa) and their conformational preferences. The boronic acid group can act as both a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents like water. In aqueous solution, the boron atom can transition from a trigonal planar (sp²) to a tetrahedral (sp³) hybridization state by accepting a hydroxide (B78521) ion, forming a boronate anion. The stability of this anion, and thus the acidity of the boronic acid, is highly dependent on the solvent's ability to stabilize the charged species.

The ortho substituents of (2-Cyano-6-methylphenyl)boronic acid are expected to influence its solvation profile. The methyl group may create a more nonpolar region around the boronic acid moiety, while the cyano group can engage in dipole-dipole interactions with polar solvent molecules. Computational studies can quantify these effects by calculating the solvation free energy of different conformers and the boronate anion, thereby predicting how the solvent alters the molecule's structure and reactivity.

Table 2: Hypothetical Solvation Free Energies in Different Solvents (kcal/mol) Illustrative data based on general principles of solvation for similar molecules.

Solvent Dielectric Constant (2-Cyano-6-methylphenyl)boronic acid (2-Cyano-6-methylphenyl)boronate anion
Water 78.4 -8.5 -55.0
Acetonitrile (B52724) 37.5 -6.2 -48.3
Dichloromethane 8.9 -3.1 -35.7
Toluene 2.4 -1.5 -22.1

Intermolecular Interactions and Supramolecular Assembly

In the solid state, (2-Cyano-6-methylphenyl)boronic acid is expected to form well-defined supramolecular structures driven by a network of intermolecular interactions. The primary interaction governing the assembly of arylboronic acids is the formation of strong O-H···O hydrogen bonds between the boronic acid groups of neighboring molecules. These interactions typically lead to the formation of dimeric structures, which can further assemble into higher-order structures like ribbons or sheets.

Computational studies on ortho-substituted phenylboronic acids have shown that steric hindrance from the ortho substituents can significantly influence the geometry of these hydrogen-bonded assemblies. researchgate.netrsc.orgresearchgate.net While unsubstituted phenylboronic acid forms a planar dimeric unit, ortho substituents can cause a twisting of the B(OH)₂ group relative to the phenyl ring, leading to non-planar dimers and altered packing arrangements. In the case of (2-Cyano-6-methylphenyl)boronic acid, the presence of two ortho groups is likely to induce considerable steric strain, potentially leading to a highly distorted dimeric structure or favoring alternative hydrogen bonding motifs.

Table 3: Common Intermolecular Interactions in Phenylboronic Acid Assemblies

Interaction Type Description Typical Energy (kcal/mol)
O-H···O Hydrogen Bond Strong interaction between hydroxyl groups of the boronic acid moieties, leading to dimer formation. 5 - 10
π-π Stacking Attraction between the electron clouds of adjacent phenyl rings. 1 - 3
C-H···π Interaction Interaction between a C-H bond and the face of a phenyl ring. 0.5 - 2
C-N···H Interaction Weak hydrogen bond involving the nitrogen of the cyano group. 0.5 - 1.5

Analytical Methodologies for Characterization and Reaction Monitoring of 2 Cyano 6 Methylphenyl Boronic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of (2-Cyano-6-methylphenyl)boronic acid and identifying any related impurities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and probing the boron center.

¹H NMR provides information on the number and environment of protons. For (2-Cyano-6-methylphenyl)boronic acid, the aromatic protons would appear as distinct signals in the aromatic region of the spectrum, with their chemical shifts and coupling patterns being characteristic of the 1,2,3-trisubstituted benzene (B151609) ring. The methyl protons would typically appear as a singlet in the upfield region. The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with deuterium (B1214612) in deuterated solvents, leading to their disappearance from the spectrum.

¹³C NMR reveals the number of non-equivalent carbon atoms. The spectrum would show distinct signals for the methyl carbon, the aromatic carbons, and the nitrile carbon. The carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to detect due to quadrupolar relaxation of the boron nucleus. rsc.org

¹¹B NMR is particularly useful for studying boron-containing compounds. mdpi.comresearchgate.net Boronic acids typically exhibit a broad signal in a characteristic chemical shift range. The chemical shift of the ¹¹B nucleus is sensitive to the coordination state of the boron atom, changing significantly when the boronic acid converts to a boronate ester or other derivatives, a feature that is valuable for reaction monitoring. mdpi.comresearchgate.netspectrabase.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of (2-Cyano-6-methylphenyl)boronic acid would be expected to show characteristic absorption bands:

A strong, sharp peak around 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.

A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the boronic acid's hydroxyl groups.

B-O stretching vibrations, which typically appear in the 1300-1400 cm⁻¹ region.

C-H stretching and bending vibrations for the aromatic ring and the methyl group. chemicalbook.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a common technique for analyzing boronic acids. rsc.orgresearchgate.net The analysis can be complicated by the tendency of boronic acids to form dehydrates (boroxines) or solvent adducts. rsc.org High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the molecular formula, C₈H₈BNO₂. chemicalbook.com

Technique Expected Observations for (2-Cyano-6-methylphenyl)boronic acid
¹H NMRSignals for aromatic protons, a singlet for methyl protons, and a broad, exchangeable signal for B(OH)₂ protons.
¹³C NMRResonances for methyl, aromatic, and nitrile carbons. The ipso-carbon may be broad or unobserved. rsc.org
¹¹B NMRA characteristic signal for the tricoordinate boron atom, sensitive to its chemical environment. mdpi.comresearchgate.net
IR SpectroscopyStrong C≡N stretch (~2230 cm⁻¹), broad O-H stretch (3200-3600 cm⁻¹), and B-O stretch (~1350 cm⁻¹).
Mass SpectrometryMolecular ion peak corresponding to the molecular weight (160.97 g/mol ). chemicalbook.com Potential for boroxine (B1236090) formation. rsc.org

Chromatographic Separations in Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating (2-Cyano-6-methylphenyl)boronic acid from starting materials, byproducts, and impurities, thereby allowing for accurate purity assessment and monitoring the progress of a reaction.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of boronic acids. waters.comwaters.comsielc.com

Methodology: Reversed-phase HPLC (RP-HPLC) is commonly employed, using columns like C18. rsc.orgscirp.org The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. rsc.orgwaters.com

Detection: A Photodiode Array (PDA) or UV detector is suitable for detection, as the aromatic ring provides a chromophore.

Applications: HPLC is used to determine the purity of (2-Cyano-6-methylphenyl)boronic acid samples and can be used to monitor the consumption of the boronic acid and the formation of the product during reactions like the Suzuki-Miyaura coupling. waters.comwur.nl

Gas Chromatography (GC) analysis of boronic acids is challenging due to their low volatility and thermal instability.

Derivatization: To overcome these issues, derivatization is often necessary to convert the boronic acid into a more volatile and stable derivative. nih.gov For instance, reaction with diols can form volatile boronate esters. chromatographyonline.com

Detection: A Flame Ionization Detector (FID) is a common detector for GC analysis, providing a response proportional to the mass of carbon. chromforum.org GC coupled with Mass Spectrometry (GC-MS) can be used for definitive identification of the separated components. nih.govchromatographyonline.com

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of boronic acids. rsc.org

Methodology: This technique couples the high separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry. scirp.orgscirp.org Methods often use electrospray ionization (ESI) in negative mode, which allows for the detection of the deprotonated molecular ion [M-H]⁻. scirp.orgscirp.org

Applications: UPLC-MS/MS is particularly powerful for quantifying trace levels of boronic acids, making it suitable for analyzing potential genotoxic impurities in active pharmaceutical ingredients. scirp.orgacs.orgresearchgate.net The high throughput of UPLC makes it ideal for rapid reaction monitoring in industrial settings. rsc.org

Technique Typical Column Mobile Phase/Carrier Gas Detector Key Application
HPLC C18 rsc.orgscirp.orgAcetonitrile/Water with acid modifier waters.comUV/PDAPurity assessment, reaction monitoring. waters.comwur.nl
GC-FID Standard capillary columnsHelium/HydrogenFIDPurity of derivatized boronic acid. chromatographyonline.comchromforum.org
UPLC-MS/MS C18 (sub-2 µm particles) rsc.orgAcetonitrile/Water with additives scirp.orgTandem MSTrace level quantification, high-throughput screening. rsc.orgresearchgate.net

In Situ Spectroscopic Analysis of Boronic Acid Transformations

In situ (in the reaction mixture) spectroscopic techniques are invaluable for gaining real-time mechanistic insights into reactions involving (2-Cyano-6-methylphenyl)boronic acid. These methods allow for the observation of reactive intermediates and the determination of reaction kinetics without the need for sampling and quenching.

NMR Spectroscopy is a primary tool for in situ analysis of boronic acid reactions. acs.org By acquiring NMR spectra at various time points during a reaction, it is possible to track the disappearance of reactants and the appearance of products and intermediates.

¹¹B NMR is particularly powerful for this purpose. As the boron center changes its coordination environment, for example, during the transmetalation step of a Suzuki-Miyaura coupling or upon forming a boronate ester, the ¹¹B chemical shift changes distinctively. mdpi.comresearchgate.net This allows for the direct observation and quantification of different boron species in the reaction mixture. mdpi.comresearchgate.net

¹H and ¹⁹F NMR (if a fluorine-containing reaction partner is used) can also be used to monitor the reaction kinetics by integrating the signals of reactants and products over time. acs.orgrsc.org

Other In Situ Techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy , often using Attenuated Total Reflectance (ATR) probes (ReactIR), can monitor reactions in real-time. By tracking the intensity of characteristic vibrational bands (e.g., the nitrile stretch or bands associated with the boronic acid group), one can follow the concentration profiles of different species.

Raman Spectroscopy offers complementary information to IR and can be particularly useful for monitoring reactions in aqueous media. Surface-Enhanced Raman Spectroscopy (SERS) has been used to monitor Suzuki-Miyaura cross-coupling reactions at catalyst surfaces, providing insights into the reaction mechanism. researchgate.net

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be employed for in situ studies of reactions involving solid-supported catalysts or reagents. acs.org

The application of these in situ techniques provides a deeper understanding of the reaction mechanisms, helps in optimizing reaction conditions, and ensures process control in the synthesis of compounds derived from (2-Cyano-6-methylphenyl)boronic acid.

Future Directions and Emerging Research Frontiers for 2 Cyano 6 Methylphenyl Boronic Acid

Integration into Multicomponent Reactions and Cascade Processes

The strategic placement of the cyano, methyl, and boronic acid groups on the phenyl ring of (2-Cyano-6-methylphenyl)boronic acid makes it a prime candidate for use in multicomponent reactions (MCRs) and cascade processes. These reactions are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to construct complex molecules in a single step from three or more starting materials.

Boronic acids are increasingly being employed in MCRs due to their stability, low toxicity, and versatile reactivity. nih.gov Research has demonstrated the broad compatibility of free boronic acid building blocks in various isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and van Leusen reactions. nih.govmdpi.com These reactions can be used to rapidly synthesize libraries of complex, drug-like scaffolds containing a free boronic acid moiety. nih.gov For instance, the Ugi four-component reaction (Ugi-4CR) has been successfully used to synthesize bis-boronic acid compounds for biological detection applications. rsc.org

The integration of (2-Cyano-6-methylphenyl)boronic acid into such processes could lead to novel molecular architectures. The ortho-cyano and methyl groups can exert significant steric and electronic influence, potentially directing the stereochemical outcome of reactions or participating in subsequent intramolecular cyclization steps, a hallmark of cascade reactions. A cascade process, for example, could be initiated by a Suzuki coupling at the boronic acid site, with the resulting product undergoing a cyano-group-mediated cyclization to form complex heterocyclic systems.

Table 1: Examples of Multicomponent Reactions Involving Boronic Acids
Reaction TypeComponentsProduct ClassReference
Ugi Four-Component Reaction (Ugi-4CR)Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino Amides nih.govmdpi.com
van Leusen Imidazole Synthesis (vL-3CR)Aldehyde, Amine, Tosylmethyl isocyanide (TosMIC)Imidazoles nih.govmdpi.com
Gröbcke-Blackburn-Bienaymé (GBB-3CR)Aldehyde, Amine/Amidine, IsocyanideFused Imidazoles nih.gov
Passerini Three-Component Reaction (P-3CR)Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy Amides nih.gov

Sustainable Synthesis and Catalytic Recycling Strategies

Modern synthetic chemistry places a strong emphasis on sustainability, focusing on the development of environmentally benign processes and the ability to recycle catalysts. Boronic acids are central to this effort. Research is actively exploring the use of boronic acids themselves as recyclable organocatalysts. acs.org For example, boronic acids have been shown to catalyze the conversion of CO2 and epoxides into cyclic carbonates in water, offering a green alternative to traditional methods. acs.org

The development of sustainable synthetic routes to (2-Cyano-6-methylphenyl)boronic acid is an important research goal. This involves minimizing waste, avoiding harsh reagents, and using milder reaction conditions. Furthermore, strategies for the recovery and reuse of the boronic acid or its byproducts after a reaction are crucial. One innovative approach involves exploiting the reversible covalent bonding of boronic acids to create self-healing and recyclable polymers. rsc.org While this application is in a different domain, the principle of reversible bond formation could inspire new methods for immobilizing boronic acid reagents on solid supports, facilitating their easy separation and recycling after use in reactions like Suzuki-Miyaura coupling.

Development of Novel Reagents and Synthetic Methodologies Inspired by (2-Cyano-6-methylphenyl)boronic Acid

The unique substitution pattern of (2-Cyano-6-methylphenyl)boronic acid can inspire the creation of new reagents and synthetic methods. The ability of boronic acids to act as catalysts for a variety of organic transformations is a rapidly growing field. rsc.org Boronic acid catalysis (BAC) leverages the reversible formation of covalent bonds with hydroxyl groups to activate them for subsequent reactions, such as amidations and Friedel-Crafts-type alkylations, under mild conditions. rsc.org

The specific steric hindrance provided by the ortho-methyl group and the electronic properties of the ortho-cyano group in (2-Cyano-6-methylphenyl)boronic acid could be harnessed to develop highly selective catalysts. For example, its use as a catalyst in dehydrative amidation could favor specific substrates that fit its unique active site. researchgate.net Furthermore, this compound could serve as a precursor for novel, more complex reagents. For instance, the cyano group could be chemically transformed into other functionalities (e.g., an amine or carboxylic acid) after the boronic acid has been used in a primary reaction, leading to the synthesis of novel bifunctional molecules or ligands for catalysis.

Predictive Modeling and Machine Learning in Boronic Acid Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and molecular design. arxiv.orgnih.gov In the context of boronic acid chemistry, ML models are being developed to predict chemical properties and reactivity, thereby accelerating the discovery of new catalysts and reagents. themoonlight.ioaimodels.fyi

Researchers are using explainable AI (XAI) techniques to build interpretable ML models that can predict the Lewis acidity of boron-based compounds, a key factor in their catalytic activity. arxiv.orgthemoonlight.io These models are trained on datasets of boronic acids with various substituents and use chemically meaningful descriptors, such as Hammett parameters and features computed via density functional theory (DFT), to make highly accurate predictions. themoonlight.io

This predictive power can be directly applied to (2-Cyano-6-methylphenyl)boronic acid. By inputting its structural features into a trained model, researchers could predict its Lewis acidity, catalytic potential, and optimal reaction conditions without extensive trial-and-error experimentation. Moreover, these models can be used in a generative fashion to design novel derivatives of (2-Cyano-6-methylphenyl)boronic acid with enhanced properties. For example, an ML model could suggest modifications to the molecule's structure to maximize its catalytic efficiency for a specific transformation, guiding future synthetic efforts in a more targeted and efficient manner. themoonlight.io

Table 2: Machine Learning Approach in Boronic Acid Chemistry
ComponentDescriptionExample / ApplicationReference
Target PropertyThe chemical property to be predicted by the model.Lewis Acidity (measured by Fluoride Ion Affinity, FIA). themoonlight.io
Molecular DescriptorsNumerical representations of molecular structure and properties used as model inputs.Quantum mechanical features (from DFT), Hammett parameters, chemoinformatic fingerprints. themoonlight.iothemoonlight.io
ML ModelThe algorithm used to learn the relationship between descriptors and the target property.Regression models, Neural Networks. arxiv.orgnih.gov
GoalThe intended application of the predictive model.Rational design of new catalysts, prediction of reaction outcomes, enhancing scientific understanding of reactivity. arxiv.orgthemoonlight.ioaimodels.fyi

Q & A

Q. What are the common analytical methods for detecting (2-Cyano-6-methylphenyl)boronic acid in pharmaceutical samples?

The quantification of boronic acids like (2-Cyano-6-methylphenyl)boronic acid in drug substances often employs LC-MS/MS in MRM (Multiple Reaction Monitoring) mode due to its high sensitivity and selectivity. Underivatized analysis reduces sample preparation time compared to derivatization protocols, which require additional steps like esterification. For impurity control at sub-ppm levels, triple quadrupole LC-MS/MS is preferred over single quadrupole systems, as it enhances specificity and minimizes matrix interference . Validation parameters (e.g., LOD, LOQ, linearity) must adhere to ICH guidelines to ensure reproducibility in pharmaceutical quality control.

Q. How do boronic acids interact with diols, and how is this leveraged in basic sensing applications?

Boronic acids form reversible covalent bonds with 1,2- or 1,3-cis diols via boronic ester formation, enabling applications in carbohydrate sensing and separation. For example, polymer-bound boronic acids (e.g., poly(3-acrylamidophenylboronic acid)) undergo solubility changes upon glucose binding, forming crosslinked networks via boroxine linkages under specific pH conditions . This principle is foundational in glucose-responsive hydrogels and chromatographic separation of glycoproteins .

Advanced Research Questions

Q. How can discrepancies between thermodynamic binding affinity and kinetic parameters in boronic acid-diol interactions be resolved?

Kinetic studies using stopped-flow fluorescence reveal that binding constants (Kon) for sugars (e.g., D-fructose > D-glucose) correlate with thermodynamic affinity, but equilibrium timescales vary. For real-time sensing, rapid equilibration (<10 minutes) is critical. Computational modeling of transition states and experimental validation with isoquinolinylboronic acids can reconcile discrepancies, ensuring sensor response times align with application requirements .

Q. What strategies optimize MALDI-MS for sequencing boronic acid-containing peptides with multiple functional groups?

Boronic acid trimerization (boroxine formation) complicates MALDI-MS analysis. Derivatization with 2,5-dihydroxybenzoic acid (DHB) as an in situ matrix and esterification agent suppresses dehydration artifacts, enabling direct analysis of linear and branched peptides. This approach allows single-bead sequencing of libraries with up to five boronic acid groups, critical for high-throughput screening of therapeutic peptides .

Q. How can non-specific interactions be minimized in boronic acid-based glycoprotein capture systems?

Immobilized 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) surfaces exhibit selectivity influenced by terminal saccharide moieties and buffer conditions. Secondary interactions (e.g., electrostatic) can be mitigated using high-pH borate buffers, which disrupt non-specific binding while retaining glycoprotein affinity. Surface plasmon resonance (SPR) studies demonstrate that adjusting ionic strength and pH enhances specificity for applications like cancer biomarker detection .

Q. How do photoresponsive azobenzene-boronic acid hybrids enhance control over binding equilibria?

Ortho-substituted azobenzene boronic acids exhibit light-dependent binding: E-isomers bind diols weakly, while Z-isomers (induced by red light) enhance affinity 20-fold. Computational studies attribute this to steric and electronic stabilization differences between isomers. Applications include photoswitchable hydrogels for drug delivery and real-time "catch-and-release" systems for fluorophore-tagged analytes .

Q. What structural modifications improve the anticancer activity of boronic acid analogs compared to non-boron compounds?

Introducing boronic acid into combretastatin analogs (e.g., cis-stilbenes) enhances tubulin polymerization inhibition (IC50 = 21–22 µM) and apoptosis induction in cancer cells. Carboxylic acid analogs lack comparable activity, highlighting boron’s role as a bioisostere. COMPARE analysis of 39 cancer cell lines reveals distinct mechanisms from non-boron parent compounds, supporting boron-specific therapeutic pathways .

Methodological Considerations

  • Data Contradiction Analysis : Conflicting reports on boronic acid-diol binding kinetics vs. thermodynamics necessitate multi-technique validation (e.g., SPR, stopped-flow, computational modeling) .
  • Experimental Design : For impurity analysis, LC-MS/MS method development must account for matrix effects (e.g., Lumacaftor drug substance) and validate against ICH guidelines .
  • Synthesis Optimization : Multicomponent reactions (e.g., Ugi-azide) enable rapid diversification of boronic acid libraries, with automated MS streamlining reaction monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.